molecular formula C14H15N3O4S B13087877 N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide

N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13087877
M. Wt: 321.35 g/mol
InChI Key: QQMGNSDALPCKIR-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide is an organic compound that features both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-amino-2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid group under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-amino-2-phenylethylamine derivatives.

    Reduction: Formation of sulfonic acid derivatives.

    Substitution: Formation of N-substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-phenylethyl)-N,N-dimethylamine
  • N-(2-Amino-2-phenylethyl)-N,N-diethylamine

Uniqueness

N-(2-Amino-2-phenylethyl)-2-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C14H15N3O4S/c15-12(11-6-2-1-3-7-11)10-16-22(20,21)14-9-5-4-8-13(14)17(18)19/h1-9,12,16H,10,15H2

InChI Key

QQMGNSDALPCKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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